![molecular formula C14H15N5 B5485189 6-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B5485189.png)
6-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-8-amine
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Overview
Description
The compound “6-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-8-amine” belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .
Synthesis Analysis
The synthesis of compounds possessing a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus has attracted enormous attention . The synthetic approaches for the synthesis of triazolothiadiazine and its derivatives have been compiled in a review article . A structure-based optimization of the starting hit compound NNL (3) prompted the discovery of 4-(2-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ylamino)ethyl)phenol (12), a low nanomolar selective TNKSs inhibitor working as NAD isostere .Molecular Structure Analysis
The molecular structure of this compound is based on the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This forms a hybrid nucleus which is one of the most essential nuclei owing to their wide range of applications as synthetic intermediates and promising pharmaceuticals .Chemical Reactions Analysis
The chemistry and synthesis of compounds possessing a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus have been extensively studied . The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines .properties
IUPAC Name |
6-methyl-N-(2-phenylethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5/c1-11-9-13(14-17-16-10-19(14)18-11)15-8-7-12-5-3-2-4-6-12/h2-6,9-10,15H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMFRHYKVQHYOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NN=C2C(=C1)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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